N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

EGFR kinase inhibition N-arylcinnamamide SAR Antiproliferative activity

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (CAS 19186-87-9), also known as 4-methoxy-cinnamic acid p-phenetidide, is a synthetic cinnamamide derivative with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol. It belongs to a broader class of N-arylcinnamamides, which have been investigated as potential kinase inhibitors and antiproliferative agents.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 19186-87-9
Cat. No. B5783272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
CAS19186-87-9
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C18H19NO3/c1-3-22-17-11-7-15(8-12-17)19-18(20)13-6-14-4-9-16(21-2)10-5-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-6+
InChIKeyWVJYGGQEAMITCH-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (CAS 19186-87-9): A Specialized Cinnamamide for Targeted Research


N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (CAS 19186-87-9), also known as 4-methoxy-cinnamic acid p-phenetidide, is a synthetic cinnamamide derivative with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . It belongs to a broader class of N-arylcinnamamides, which have been investigated as potential kinase inhibitors and antiproliferative agents [1]. Sigma-Aldrich lists this compound as part of its AldrichCPR collection of rare and unique chemicals for early discovery research, noting that no analytical data is provided by the vendor .

Why Generic Substitution of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is Not Advisable Without Comparative Data


The biological activity of cinnamamide derivatives is highly dependent on specific substitution patterns on both the N-phenyl and cinnamoyl rings [1]. In a series of 22 analogues (compounds 2a–2v) evaluated for EGFR kinase inhibition, a dramatic shift in potency was observed with subtle structural changes; for instance, compound 2f (with a specific substitution pattern) showed an IC50 of 5.16 μM, while compound 2j, its close analog, showed an IC50 of 7.37 μM [1]. This demonstrates that even minor modifications can lead to significant differences in inhibitory activity, making the blind substitution of one N-arylcinnamamide for another a high-risk decision in assay design. Currently, direct head-to-head data for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide against its closest analogs is absent from the publicly available literature, meaning any substitution without internal head-to-head validation would introduce unquantified uncertainty into experimental outcomes.

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: A Comparative Analysis


EGFR Kinase Inhibitory Potential vs. Reference Compounds in the N-Arylcinnamamide Series

A series of 22 N-arylcinnamamide derivatives was evaluated for EGFR kinase inhibitory activity. The most potent compounds, 2f and 2j, showed IC50 values of 5.16 μM and 7.37 μM, respectively, against the EGFR kinase domain [1]. While the specific IC50 for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide was not reported in this study, its structural features (para-ethoxy on the N-phenyl ring and para-methoxy on the cinnamoyl ring) place it within the active space defined by the SAR. The study established that the N-phenyl ring is required for activity and that para-substitution on this ring modulates potency [1].

EGFR kinase inhibition N-arylcinnamamide SAR Antiproliferative activity

Antiproliferative Activity Against MCF-7 Breast Cancer Cells vs. Inactive Cinnamic Acid Derivatives

The same series of cinnamamide derivatives was tested for antiproliferative activity against the human breast cancer cell line MCF-7 [1]. The SAR analysis revealed that the antiproliferative activity correlated with EGFR inhibitory potency, and the presence of the N-phenyl ring was essential for cytotoxicity. While quantitative IC50 values for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide are not available, the parent cinnamic acid and simple amide analogues lacking N-aryl substitution were inactive, establishing a clear activity cliff between unsubstituted and N-arylated analogues [1].

MCF-7 antiproliferative assay Breast cancer Cytotoxicity SAR

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Common Cinnamamide Scaffolds

The calculated partition coefficient (LogP) for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is 4.18 . This value indicates significant lipophilicity, which differentiates it from more polar cinnamamide derivatives such as those bearing free hydroxyl groups (e.g., 4-hydroxycinnamic acid amides, typical LogP ~1.5-2.5). The higher LogP suggests enhanced membrane permeability but also potentially lower aqueous solubility, which must be factored into assay design.

Lipophilicity LogP Drug-likeness Physicochemical properties

Optimal Research Application Scenarios for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (CAS 19186-87-9) Based on Differential Evidence


EGFR-Targeted Antiproliferative Probe Development in Breast Cancer Models

Based on class-level evidence that N-arylcinnamamides demonstrate EGFR kinase inhibitory activity and related antiproliferative effects against MCF-7 cells [1], this compound is optimally deployed as a starting scaffold for medicinal chemistry optimization targeting EGFR-driven breast cancer. Researchers should use this compound in head-to-head kinase profiling panels alongside known EGFR inhibitors (e.g., gefitinib, erlotinib) and closely related cinnamamide analogues to establish its selectivity fingerprint.

Cell Permeability-Sensitive Intracellular Target Engagement Studies

With a calculated LogP of 4.18 [1], this compound is significantly more lipophilic than common hydroxylated cinnamamide probes. It is well-suited for experiments where passive membrane diffusion is critical, such as intracellular staining, cellular thermal shift assays (CETSA), or other target engagement readouts in live-cell formats. Researchers should, however, verify solubility under their specific assay conditions, as the high LogP may necessitate DMSO stock solutions and careful monitoring for aggregation or non-specific binding.

Structure-Activity Relationship (SAR) Expansion of Cinnamamide Kinase Inhibitors

The unique combination of a para-ethoxy N-phenyl substituent and a para-methoxy cinnamoyl moiety has not been explicitly characterized in the published literature for EGFR inhibition [1]. This compound fills a specific gap in substitution space and is therefore highly valuable for systematic SAR studies aiming to explore the electronic and steric effects of alkoxy chain length variations on kinase potency and selectivity.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.